Lipophilicity Control: Bromine Provides Optimal LogP for CNS-Permeable and Cellular Assay Settings
The 4-bromo analog exhibits an XLogP3 of 2.5, which is 0.3 log units higher than the 4-methyl analog (XLogP3 2.2), 0.1 log units higher than the 4-chloro analog (XLogP3 2.4), and 0.6 log units higher than the 4-fluoro analog (XLogP3 1.9) [1]. This places the compound in the optimal lipophilicity window (LogP 2–3) for balancing cellular permeability and metabolic clearance, whereas the 4-fluoro and 4-methyl analogs approach lower boundaries that may limit membrane transit [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Cl: XLogP3 = 2.4; 4-F: XLogP3 = 1.9; 4-Me: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.1 to +0.6 vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
The higher lipophilicity of the bromo analog improves passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, while remaining within the favorable range to avoid excessive metabolic liability.
- [1] PubChem Compound Summary. XLogP3 data for 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine (CID 122238915), 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine (CID 122238920), 6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine (CID 112716823), 6-[(4-Methylphenyl)methyl]pyrimidin-4-amine (CID 112716804). National Center for Biotechnology Information. Accessed 2026-05-01. View Source
- [2] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
